
(2-Iodo-1,2-dinitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-1,2-dinitroethenyl)benzene is an organic compound characterized by the presence of an iodo group and two nitro groups attached to an ethenyl moiety, which is further bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-1,2-dinitroethenyl)benzene typically involves the nitration of iodobenzene derivatives. One common method includes the electrophilic aromatic substitution reaction where iodobenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions often require controlled temperatures to ensure the selective formation of the desired nitro groups at the appropriate positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodo-1,2-dinitroethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions to facilitate the substitution of the iodo group.
Major Products
Aplicaciones Científicas De Investigación
(2-Iodo-1,2-dinitroethenyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Iodo-1,2-dinitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-2-nitrobenzene: Similar in structure but lacks the second nitro group and the ethenyl moiety.
1-Iodo-2,3-dinitrobenzene: Contains two nitro groups but differs in the position of the nitro groups on the benzene ring.
1-Iodo-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of nitro groups, leading to different chemical properties.
Propiedades
Número CAS |
137882-85-0 |
|---|---|
Fórmula molecular |
C8H5IN2O4 |
Peso molecular |
320.04 g/mol |
Nombre IUPAC |
(2-iodo-1,2-dinitroethenyl)benzene |
InChI |
InChI=1S/C8H5IN2O4/c9-8(11(14)15)7(10(12)13)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
OWJRXMVURVBJGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C([N+](=O)[O-])I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
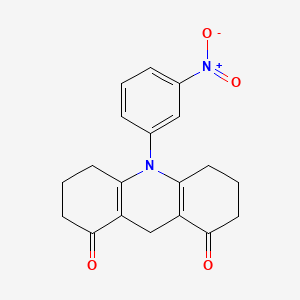
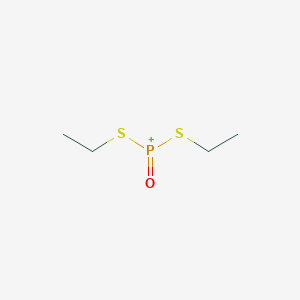
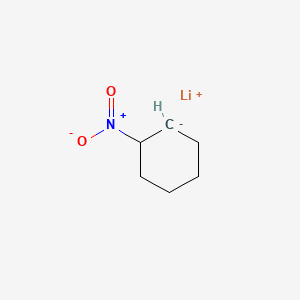
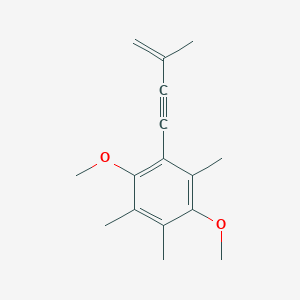
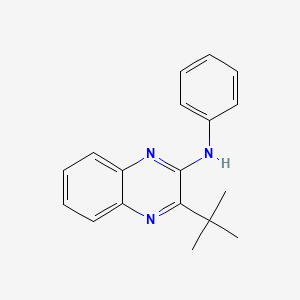
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
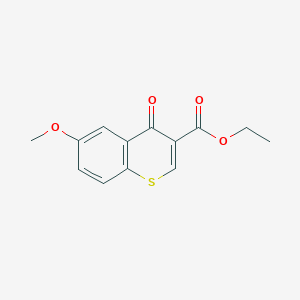
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
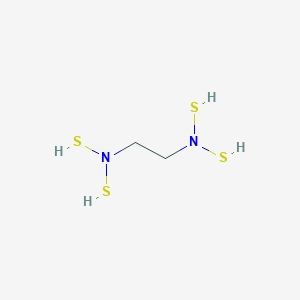
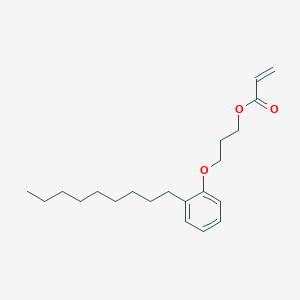
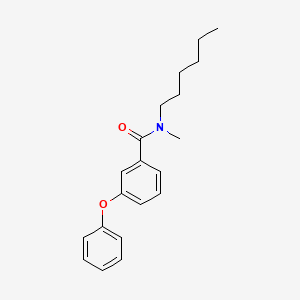
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
